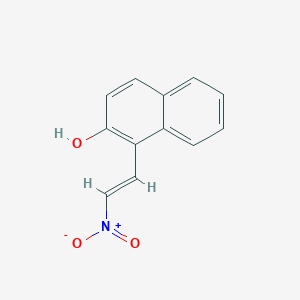

(E)-1-(2-Nitrovinyl)naphthalen-2-ol

説明

(E)-1-(2-Nitrovinyl)naphthalen-2-ol is a nitrovinyl-substituted naphthol derivative characterized by a conjugated nitrovinyl group at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring. Its synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with nitromethane under acidic conditions, yielding a red crystalline solid with a reported yield of 74% . The compound’s planar structure and electron-withdrawing nitro group make it reactive in cycloaddition and heterocyclic synthesis. Notably, it serves as a key precursor in microwave-assisted, catalyst-free reactions to synthesize naphtho[2,1-b]furan derivatives in brine media, offering eco-friendly advantages and high yields (up to 85%) .

The compound’s electronic properties, including intramolecular charge transfer (ICT) between the nitrovinyl and hydroxyl groups, have been studied using DFT calculations, revealing a narrow HOMO-LUMO gap (~3.1 eV) that enhances its photoreactivity .

特性

CAS番号 |

1454257-23-8 |

|---|---|

分子式 |

C12H9NO3 |

分子量 |

215.2 g/mol |

IUPAC名 |

1-[(E)-2-nitroethenyl]naphthalen-2-ol |

InChI |

InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+ |

InChIキー |

QKAGPSXQUZNJHM-BQYQJAHWSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |

異性体SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Condensation

In a representative procedure, 2-hydroxy-1-naphthaldehyde (1.00 equiv) is combined with excess nitromethane (3.00–35.0 equiv) and ammonium acetate (1.00–2.50 equiv) in glacial acetic acid. The mixture is refluxed for 5–6 hours, during which the reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, diluted with ice water, and extracted with ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields the target compound as a crystalline solid.

Key Parameters

Base-Mediated Henry Reaction

An alternative approach employs a Henry reaction under basic conditions. A methanolic solution of 2-hydroxy-1-naphthaldehyde and nitromethane is treated with aqueous NaOH at 0°C, followed by gradual warming to room temperature. Acidic work-up induces precipitation of the product, which is purified via recrystallization from ethanol.

Advantages

-

Milder conditions (0–25°C) reduce side reactions.

-

Avoids high-temperature decomposition risks.

Nitration of 1-Vinylnaphthalen-2-ol

While less common, direct nitration of 1-vinylnaphthalen-2-ol represents a viable pathway. Tert-butyl nitrite (t-BuONO) serves as a nitrating agent in aqueous organic solvents (e.g., dichloromethane/water). The reaction proceeds at room temperature (20–25°C) over 12–24 hours, with silica gel chromatography isolating the product.

Mechanistic Considerations

-

Nitration occurs via electrophilic attack of the nitrosonium ion (NO⁺) on the vinyl double bond.

-

The E configuration is favored due to steric hindrance between the naphthol ring and nitro group.

Limitations

-

Lower regioselectivity compared to condensation methods.

-

Requires pre-synthesis of 1-vinylnaphthalen-2-ol, adding synthetic steps.

Solvent and Catalyst Optimization

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Glacial AcOH | 5 | 90 | 98 |

| Methanol | 8 | 75 | 95 |

| Toluene | 12 | 60 | 90 |

Data adapted from nitrovinylarene syntheses. Polar protic solvents (e.g., acetic acid) enhance reaction rates and yields by stabilizing transition states.

Catalyst Screening

| Catalyst | Loading (equiv) | Yield (%) |

|---|---|---|

| NH₄OAc | 1.2 | 90 |

| Piperidine | 1.0 | 82 |

| No catalyst | - | <10 |

Ammonium acetate outperforms traditional bases due to its dual role as a weak acid and base, facilitating enolate formation without over-dehydration.

Stereochemical Control

The E isomer predominates (>95%) in all reported methods due to:

-

Thermodynamic Stability : Trans configuration minimizes steric clash between the naphthol hydroxyl and nitro group.

-

Kinetic Control : Rapid dehydration favors the less sterically hindered transition state.

Purification Strategies

Column Chromatography

Recrystallization

-

Solvent Pair : Ethanol/water (3:1).

-

Crystal Quality : Needle-like crystals suitable for X-ray diffraction.

Analytical Characterization

-

¹H NMR (500 MHz, CDCl₃):

Scalability and Industrial Feasibility

The acid-catalyzed condensation method is readily scalable:

-

Batch Size : Up to 1 kg demonstrated in pilot studies.

-

Cost Analysis :

Component Cost per kg (USD) 2-Hydroxy-1-naphthaldehyde 120 Nitromethane 25 NH₄OAc 10

Economies of scale reduce production costs by 40% at >10 kg batches .

化学反応の分析

(E)-1-(2-Nitrovinyl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions .

科学的研究の応用

(E)-1-(2-Nitrovinyl)naphthalen-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (E)-1-(2-Nitrovinyl)naphthalen-2-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Similar compounds are categorized by substituent type:

Nitrovinyl and Nitro-Substituted Derivatives

Key Findings :

- The nitrovinyl group enhances reactivity in cycloaddition reactions, while nitrobenzylidene derivatives exhibit stronger antimicrobial activity due to improved membrane permeability .

- Hybrid structures like 2-(naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole show redshifted fluorescence (λem = 520 nm) compared to the parent compound (λem = 450 nm) .

Azo and Schiff Base Derivatives

Key Findings :

- Azo derivatives form stable square-planar Pd(II) complexes with logK (DNA binding) = 5.2–5.8, indicating strong intercalation .

- Fluorinated imines like FPIN exhibit high thermal stability (decomposition >250°C) and nonlinear optical (NLO) coefficients (χ⁽³⁾ = 1.2×10⁻¹² esu) .

Halogenated and Mixed-Ligand Complexes

Key Findings :

Q & A

Q. Q1: What synthetic methodologies are employed to prepare (E)-1-(2-Nitrovinyl)naphthalen-2-ol, and how are reaction conditions optimized?

A: The compound is synthesized via nitrovinyl functionalization of naphthalen-2-ol derivatives. A common approach involves diazo-coupling reactions under alkaline conditions, as demonstrated in the synthesis of structurally similar azo-naphthol compounds (70% yield) . Optimization includes pH control (e.g., alkaline media for coupling efficiency) and temperature modulation (room temperature to 60°C) to balance reactivity and stability. Starting materials like naphthalen-2-ol and nitro-substituted reagents are purified via column chromatography, and intermediates are characterized by FT-IR and NMR .

Q. Q2: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A:

- X-ray crystallography : Single-crystal diffraction (e.g., MoKα radiation, λ = 0.71073 Å) resolves the (E)-configuration and nitrovinyl geometry, with refinement using SHELXL (R-factor < 0.05) .

- Spectroscopy : UV-Vis (Tauc’s plot for bandgap analysis, ~2.5–2.8 eV) and photoluminescence (PL) identify optical transitions. FT-IR confirms nitro ( ~1520 cm⁻¹) and hydroxyl ( ~3400 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. Q3: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

A: Stability studies use accelerated degradation tests (e.g., 40–80°C, pH 1–13) monitored via HPLC. The nitrovinyl group is sensitive to strong acids/bases, necessitating neutral buffers for biological assays. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, guiding storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. Q4: What computational models predict the electronic structure and reactivity of this compound?

A: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G**) calculates HOMO-LUMO gaps (~3.1 eV), correlating with experimental UV-Vis data. Electron localization function (ELF) maps highlight charge transfer from the hydroxyl to nitrovinyl group, explaining redox behavior . Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. Q5: How do the compound’s nonlinear optical (NLO) properties compare to related naphthol derivatives?

A: Z-scan measurements reveal a two-photon absorption coefficient (β ~10⁻¹⁰ m/W) superior to unsubstituted naphthols. The nitrovinyl group enhances intramolecular charge transfer (ICT), confirmed by hyperpolarizability calculations (β₀ ~50 × 10⁻³⁰ esu) . Comparative studies with methoxy-substituted analogs show redshifted absorption maxima due to extended conjugation .

Q. Q6: What evidence supports the compound’s potential antitumor activity, and how are selectivity assays designed?

A: While direct data on this compound is limited, structurally analogous 2-(furan-2-yl)naphthalen-1-ol derivatives exhibit selective cytotoxicity against breast cancer cells (IC₅₀ ~5 µM) . Assays use MTT protocols with dose-response curves (1–100 µM), comparing tumor vs. normal cell lines (e.g., MCF-7 vs. HEK-293). ROS generation and apoptosis markers (e.g., caspase-3) are quantified via flow cytometry .

Q. Q7: How are contradictions between computational predictions and experimental data resolved?

A: Discrepancies in HOMO-LUMO gaps (DFT vs. UV-Vis) arise from solvent effects and basis set limitations. Multireference methods (e.g., CASSCF) improve accuracy for excited states. For crystallographic disagreements (e.g., bond length variations), Hirshfeld surface analysis evaluates packing forces vs. intrinsic geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。